Bph-715
Overview
Description
BPH-715 is a synthetic organic compound known for its potent inhibitory effects on the liver-stage growth of Plasmodium falciparum, the parasite responsible for malaria . It belongs to a class of compounds called bisphosphonates, which are traditionally used to treat bone resorption diseases but have shown significant activity against various protists, including Plasmodium species .
Preparation Methods
The synthesis of BPH-715 involves the reaction of 3-(decyloxy)-1-(2-hydrogen phosphonato-2-phosphonoethyl)pyridin-1-ium with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
BPH-715 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BPH-715 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of bisphosphonates on various chemical processes.
Industry: This compound is used in the development of new antimalarial drugs and other therapeutic agents.
Mechanism of Action
BPH-715 exerts its effects by inhibiting the activity of enzymes involved in the isoprenoid biosynthesis pathway, specifically farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase . These enzymes are crucial for the survival and growth of Plasmodium species. By inhibiting these enzymes, this compound disrupts the biosynthesis of essential isoprenoid compounds, leading to the death of the parasite .
Comparison with Similar Compounds
BPH-715 is compared with other bisphosphonates such as risedronate and pamidronate . While all these compounds inhibit similar enzymes, this compound is more lipophilic, which enhances its ability to penetrate cell membranes and exert its effects . This lipophilicity makes this compound a more potent inhibitor of Plasmodium liver-stage growth compared to its counterparts .
Similar Compounds
- Risedronate
- Pamidronate
- BPH-942
- BPH-943
This compound stands out due to its higher lipophilicity and potent inhibitory effects on Plasmodium liver-stage growth, making it a promising candidate for the development of new antimalarial therapies .
Properties
IUPAC Name |
[2-(3-decoxypyridin-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO7P2/c1-2-3-4-5-6-7-8-9-13-25-16-11-10-12-18(14-16)15-17(26(19,20)21)27(22,23)24/h10-12,14,17H,2-9,13,15H2,1H3,(H3-,19,20,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJHUOZDBUEKQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C[N+](=CC=C1)CC(P(=O)(O)O)P(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059677-23-4 | |
Record name | BPH-715 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059677234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BPH-715 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD43M7UAP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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